8-Fluoroquinoline-4-carbaldehyde
Description
Properties
IUPAC Name |
8-fluoroquinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPBFLPLZOLGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-4-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method includes the cyclization and cycloaddition reactions, followed by the displacement of halogen atoms or the diaza group . Direct fluorination methods are also employed, where fluorine atoms are introduced into the quinoline ring system .
Industrial Production Methods: Industrial production of this compound often utilizes large-scale chemical processes that ensure high yield and purity. These methods may involve the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated product .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the fluorine atom under appropriate conditions.
Major Products:
Oxidation: 8-Fluoroquinoline-4-carboxylic acid.
Reduction: 8-Fluoroquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
8-Fluoroquinoline-4-carbaldehyde plays a crucial role as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are particularly noted for their antimicrobial and anticancer properties. The compound is integral in developing fluoroquinolone antibiotics, which exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains.
Case Study: Antimicrobial Activity
Research has shown that modifications at the C-8 position of fluoroquinolones enhance their efficacy against resistant bacterial strains. A study highlighted the effectiveness of C-8-substituted fluoroquinolones against Mycobacterium tuberculosis, demonstrating that specific substitutions can significantly improve bactericidal activity while reducing the likelihood of resistance development .
Fluorescent Probes
The compound is also utilized in creating fluorescent probes for biological imaging. These probes facilitate real-time tracking of cellular processes and interactions, proving essential in cellular biology research. The ability to visualize cellular mechanisms enhances our understanding of various biological phenomena and disease processes.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its reactivity allows for diverse chemical transformations, making it a key component in developing novel compounds for therapeutic applications.
Material Science
The compound finds applications in material science , particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics, suitable for various industrial applications.
Analytical Chemistry
In analytical chemistry, this compound is employed for detecting and quantifying specific analytes. Its reliability in analytical methods provides researchers with accurate tools for analysis, crucial for both academic research and industrial applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 8-Fluoroquinoline-4-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with DNA synthesis. The fluorine atom enhances the compound’s biological activity by stabilizing enzyme-DNA complexes and blocking the progress of the replication fork . This leads to the formation of ternary complexes that ultimately result in cell death .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Halogen-Substituted Derivatives
The introduction of halogens like bromine significantly alters physicochemical properties. For instance, 8-Bromo-7-fluoroquinoline-4-carbaldehyde (CAS: 1420792-02-4) replaces the hydrogen at position 7 with bromine, resulting in a molecular formula of C${10}$H${5}$BrFNO and a higher molecular weight (254.06 g/mol) compared to the target compound. This substitution enhances electrophilicity, making it suitable for cross-coupling reactions. Its higher purity (≥98%) also suggests utility in precision synthesis .
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
|---|---|---|---|---|---|
| 8-Fluoroquinoline-4-carbaldehyde | 8-F, 4-CHO | C${10}$H${6}$FNO | 175.16 | 496792-30-4 | 95% |
| 8-Bromo-7-fluoroquinoline-4-carbaldehyde | 8-Br, 7-F, 4-CHO | C${10}$H${5}$BrFNO | 254.06 | 1420792-02-4 | ≥98% |
Positional Isomers of the Aldehyde Functional Group
The position of the aldehyde group critically impacts electronic distribution. 8-Fluoroquinoline-5-carbaldehyde (CAS: 1936339-14-8) shifts the formyl group to position 5, altering resonance effects and steric accessibility. While sharing the same molecular formula (C${10}$H${6}$FNO) and weight as the target compound, this isomer may exhibit distinct reactivity in metal-catalyzed reactions or biological target binding .
Methyl-Modified Quinoline Carbaldehydes
Methyl substituents introduce steric hindrance and lipophilicity. Examples include:
- 8-Fluoro-6-methylquinoline-4-carbaldehyde (CAS: 1420792-71-7, similarity score: 0.88): Methylation at position 6 may enhance hydrophobic interactions in biological systems .
| Compound | Substituents | Similarity Score | CAS Number |
|---|---|---|---|
| 6-Fluoro-7-methylquinoline-4-carbaldehyde | 6-F, 7-CH$_3$, 4-CHO | 0.92 | 1420794-61-1 |
| 8-Fluoro-6-methylquinoline-4-carbaldehyde | 8-F, 6-CH$_3$, 4-CHO | 0.88 | 1420792-71-7 |
Biological Activity
8-Fluoroquinoline-4-carbaldehyde is a fluorinated derivative of quinoline, a compound recognized for its diverse biological activities. The introduction of a fluorine atom enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
This compound (C10H6FNO) is characterized by:
- Molecular Weight : 179.16 g/mol
- Chemical Structure : A quinoline ring substituted with a fluorine atom and an aldehyde group.
The unique substitution pattern contributes to its reactivity and biological interactions, particularly in the context of drug development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit bacterial type II topoisomerases, which are crucial for DNA replication in bacteria. This mechanism is similar to other fluoroquinolones, leading to bactericidal effects against Gram-negative and Gram-positive bacteria .
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurological functions. Its binding affinity to γ-aminobutyric acid (GABA) receptors suggests potential applications in neurological disorders .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies indicate its effectiveness against various bacterial strains, including resistant strains such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Staphylococcus aureus | 8 |
These results highlight its potential as an alternative treatment option in the face of increasing antibiotic resistance .
Anticancer Activity
Research has indicated that derivatives of 8-fluoroquinoline compounds possess anticancer properties. For instance, studies involving cell lines such as MCF-7 have shown that these compounds can induce apoptosis and arrest the cell cycle at specific phases. The IC50 values for cell viability assays are as follows:
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | 25 | Apoptosis induction |
| Control (DMSO) | >100 | No significant effect |
This suggests that this compound could be further explored as a lead compound in cancer therapy .
Case Studies
- Antibacterial Efficacy : A study conducted on the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa demonstrated a reduction in biofilm biomass by over 90% when treated with this compound at concentrations above its MIC .
- Neuroprotective Effects : Investigations into the neuroprotective properties of 8-fluoroquinoline derivatives revealed their potential as iron-chelators, which can mitigate oxidative stress in neuronal cells .
Comparative Analysis
When compared to other fluoroquinolone derivatives, such as ciprofloxacin and levofloxacin, this compound exhibits enhanced activity against specific bacterial strains while maintaining lower toxicity profiles. The following table summarizes key differences:
| Compound | Antimicrobial Spectrum | Toxicity Profile |
|---|---|---|
| Ciprofloxacin | Broad-spectrum | Moderate toxicity |
| Levofloxacin | Broad-spectrum | High toxicity |
| This compound | Targeted (specific strains) | Low toxicity |
This comparative analysis underscores the potential advantages of utilizing this compound in clinical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Fluoroquinoline-4-carbaldehyde, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves halogenation and formylation of quinoline derivatives. For example, fluorination at the 8-position can be achieved via electrophilic substitution using HF-pyridine complexes, followed by Vilsmeier-Haack formylation to introduce the aldehyde group at position 4 . Purity optimization requires recrystallization in polar aprotic solvents (e.g., DMF) and characterization via HPLC (≥99% purity threshold). Cross-validation using melting point analysis and -NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- - and -NMR : To confirm substitution patterns (e.g., fluorine coupling constants ).
- FT-IR : Aldehyde C=O stretch (~1700 cm) and C-F stretches (1000–1100 cm).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 193.03).
- X-ray Crystallography : For absolute configuration confirmation using SHELXL refinement (space group and R-factor reporting required) .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodological Answer : The aldehyde group acts as a ligand precursor for Schiff base complexes with transition metals (e.g., Cu, Fe). Synthesis involves condensation with amines (e.g., ethylenediamine) under reflux in ethanol. Stability studies should include pH-dependent UV-Vis spectroscopy (e.g., λmax shifts in acidic vs. basic media) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the reactivity of this compound with nucleophiles?
- Methodological Answer : Conflicting experimental results (e.g., regioselectivity in nucleophilic additions) can be addressed via DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (FMOs). Compare LUMO distributions to predict attack sites. Validate with kinetic studies (e.g., monitoring reaction progress via <sup>19</sup>F-NMR) and correlate with steric/electronic parameters (Hammett σp values) .
Q. What experimental design principles apply to studying the photophysical properties of this compound derivatives?
- Methodological Answer :
- Hypothesis : Fluorine substitution enhances intersystem crossing (ISC) efficiency.
- Variables : Compare fluorescence quantum yields (ΦF) of 8-fluoro vs. non-fluoro analogs using integrating sphere techniques.
- Controls : Use reference compounds (e.g., quinine sulfate for ΦF calibration).
- Data Analysis : Employ Stern-Volmer plots to assess quenching effects and TD-DFT for excited-state simulations .
Q. How should researchers address discrepancies in crystallographic data for this compound metal complexes?
- Methodological Answer : Contradictions in bond length/angle reports (e.g., M–N vs. M–O coordination) require:
- Re-refinement : Use SHELXL with high-resolution data (Rint < 5%) and TWIN/BASF commands for twinned crystals.
- Validation Tools : Check CIF files with PLATON/ADDSYM for missed symmetry.
- Cross-Study Comparison : Meta-analysis of Cambridge Structural Database (CSD) entries to identify trends in coordination geometry .
Q. What strategies optimize the reproducibility of this compound-based catalytic systems?
- Methodological Answer :
- Standardization : Pre-dry solvents (molecular sieves) and substrates (vacuum oven).
- In Situ Monitoring : Use ReactIR or <sup>19</sup>F-NMR to track intermediate formation.
- Error Analysis : Quantify batch-to-batch variability via ANOVA and report confidence intervals (95% CI) for turnover numbers (TONs) .
Data Analysis and Contradiction Management
Q. How to statistically analyze conflicting bioactivity data for this compound derivatives?
- Methodological Answer : Apply mixed-effects models to account for inter-lab variability (e.g., IC50 differences in antimicrobial assays). Use Grubbs’ test to identify outliers and Principal Component Analysis (PCA) to isolate confounding variables (e.g., solvent polarity, cell line differences) .
Q. What frameworks guide the development of novel research questions for this compound?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example : "Does introducing electron-withdrawing groups at position 2 alter the aldehyde’s electrophilicity?" (Test feasibility via DFT-predicted reaction barriers.)
- PICO Framework : Define Population (compound variants), Intervention (functionalization), Comparison (baseline activity), Outcome (reactivity metrics) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 142–144°C (recrystallized from EtOH) | |
| -NMR (CDCl3) | δ 10.1 (s, 1H, CHO), 8.9 (d, J=4 Hz, 1H) | |
| Fluorescence λem | 415 nm (ΦF = 0.23) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
